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Digalogenin

Cat. No.: B12714698
CAS No.: 6877-35-6
M. Wt: 432.6 g/mol
InChI Key: DTLPXUYYRJZGLM-VCUHZSQTSA-N
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Description

Historical Context and Discovery within Natural Product Chemistry

The history of natural products chemistry is rooted in the exploration of plant, animal, and microbial sources for novel chemical entities. wou.eduopenaccessjournals.com This field has been a cornerstone of drug discovery for centuries, with many medicines being derived from or inspired by compounds found in nature. nih.govfrontiersin.org The process typically involves the extraction, isolation, and structural elucidation of these compounds, a practice that has been refined over decades with advancing technology. ksu.edu.sanih.gov

Digalogenin was identified within this scientific tradition. It was first isolated from the seeds of the common foxglove, Digitalis purpurea, a plant historically known for its potent cardiac effects. dokumen.pubneocities.orgscispace.com The discovery was reported in 1961 by Tschesche and Wulff, marking its entry into the scientific literature. dokumen.pubscribd.com Found alongside other complex molecules in Digitalis species, the isolation of this compound was part of a broader effort to characterize the full spectrum of phytochemicals within these medicinally important plants. scribd.comresearchgate.net Later research also identified this compound as a constituent of other plants, such as Cestrum parqui. ufro.cl Its discovery is a direct result of the systematic "bioassay-guided fractionation/isolation" approach that has defined much of modern phytochemistry. dokumen.pub

Academic Significance of this compound as a Steroidal Sapogenin

This compound is classified as a steroidal sapogenin, which is the aglycone (non-carbohydrate) portion of a saponin (B1150181). ontosight.aiscribd.comresearchgate.net Saponins (B1172615) are glycosides known for their soap-like foaming properties, and their biological activities are of considerable research interest. scribd.comresearchgate.net The core structure of a sapogenin can be either a triterpene or a steroid; this compound belongs to the latter category. researchgate.netbritannica.com

The academic importance of this compound lies in its distinct chemical architecture. It possesses a spirostan (B1235563) backbone, a characteristic feature of many steroidal sapogenins, with a specific stereochemistry designated as (3beta,5alpha,15beta,25R)-spirostan-3,15-diol. ontosight.airesearchgate.net This unique three-dimensional arrangement is critical to its chemical properties and its interactions with biological systems. ontosight.ai The study of such molecules contributes to the fundamental understanding of steroid chemistry and the structure-activity relationships of natural products. nih.gov Recent research has continued to build on this foundation, including the complete nuclear magnetic resonance (NMR) assignment for a glycosylated form of this compound, which is crucial for detailed structural analysis and characterization. researchgate.net

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC27H44O4
Molecular Weight432.65 g/mol
ClassificationSteroidal Sapogenin
IUPAC Name(3β,5α,15β,25R)-spirostan-3,15-diol
CAS Number6877-35-6

Conceptual Framework of this compound as a Chemical Precursor in Biomedical Research

In the context of biomedical research, a chemical precursor is a compound that can be used as a starting material for the synthesis of other molecules, often with more potent or specific biological activities. medkoo.comcaltech.eduincb.org this compound fits this conceptual framework perfectly. While it is not considered therapeutically active in its native form, its steroidal nucleus serves as a valuable scaffold for chemical modification. ontosight.aimedkoo.com

The primary role of this compound in this area is as a precursor for the synthesis of bioactive cardiac glycosides. ontosight.aimedkoo.com These compounds are known for their application in treating various heart conditions. scispace.comontosight.ai By using this compound as a starting point, chemists can perform targeted modifications to its structure to create novel analogues. This process is central to drug discovery, where natural products often provide the initial template for developing new therapeutic agents. wou.edufrontiersin.org More recent computational studies have explored this compound's potential as a lead compound for developing inhibitors against targets like Cathepsin K, which is implicated in osteoporosis, further highlighting its value as a precursor in diverse areas of biomedical investigation. researchgate.net

Selected Research Findings on this compound
Year of FindingResearch FocusKey OutcomeReference
1961Isolation and DiscoveryFirst isolated from the seeds of Digitalis purpurea.Tschesche and Wulff dokumen.pubscribd.com
2017Structural ElucidationFirst complete NMR assignment of a 3-glycosylated this compound derivative. researchgate.net
2025 (Pre-print)Computational ChemistryIdentified via molecular docking as a promising candidate for Cathepsin K inhibition. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O4 B12714698 Digalogenin CAS No. 6877-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6877-35-6

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,16-diol

InChI

InChI=1S/C27H44O4/c1-15-7-12-27(30-14-15)16(2)21-24(31-27)23(29)22-19-6-5-17-13-18(28)8-10-25(17,3)20(19)9-11-26(21,22)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26-,27-/m1/s1

InChI Key

DTLPXUYYRJZGLM-VCUHZSQTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)O)C)OC1

Origin of Product

United States

Phytochemical Investigations and Isolation Methodologies of Digalogenin

Botanical Sources and Distribution of Digalogenin in Select Plant Species

This compound is primarily found in plants belonging to the genus Digitalis, from which its name is derived. ontosight.ai This genus, commonly known as foxglove, encompasses about 20 species of herbaceous plants native to Europe, Western Asia, and northwestern Africa. wikipedia.org Phytochemical reviews have confirmed the presence of a wide array of cardiac glycosides and their corresponding aglycones (sapogenins) within these plants. scispace.com

The isolation of this compound has been specifically reported from the leaves of Digitalis lanata (woolly foxglove). documentsdelivered.com Species such as Digitalis purpurea (common foxglove) are also well-documented sources of various steroidal glycosides and sapogenins, making them probable sources of this compound. scispace.comscribd.comresearchgate.net The distribution of these compounds can vary between species and even within different parts of the same plant. Steroidal saponins (B1172615) are often present in complex mixtures, which makes the isolation of a single compound like this compound a significant challenge. mdpi.com

Table 1. Documented Botanical Sources of this compound and Related Steroidal Sapogenins
Plant SpeciesFamilyCommon NamePrimary Part(s) UsedReference(s)
Digitalis lanataPlantaginaceaeWoolly FoxgloveLeaves documentsdelivered.comresearchgate.net
Digitalis purpureaPlantaginaceaeCommon FoxgloveLeaves scispace.comscribd.comresearchgate.net

Advanced Chromatographic Techniques for this compound Isolation and Purification

Chromatography is an essential technique for separating individual chemical substances from a mixture. khanacademy.org The isolation of this compound from a crude plant extract relies on a combination of chromatographic methods that exploit the physicochemical properties of the molecule, such as polarity, size, and solubility. khanacademy.orgjackwestin.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify compounds in a mixture. thermofisher.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. thermofisher.com For the separation of steroidal saponins and sapogenins like this compound, reversed-phase HPLC is particularly effective. scribd.com

In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scribd.comresearchgate.net Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate complex mixtures of saponins that have a wide range of polarities. thermofisher.comresearchgate.net The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbances at multiple wavelengths, which aids in the identification of the eluted compounds. pjoes.com

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for the separation and identification of compounds in plant extracts. cpur.inchromtech.com It involves a stationary phase, such as silica (B1680970) gel or alumina, coated onto a flat plate of glass or aluminum. cpur.inbio-rad.com The sample is spotted on the plate, which is then placed in a chamber with a solvent (the mobile phase). As the solvent moves up the plate via capillary action, it separates the sample components based on their differential affinities for the stationary and mobile phases. bio-rad.com TLC is invaluable for monitoring the progress of extractions and column chromatographic separations and can be used as a preparative method to isolate small quantities of a compound. mdpi.com For enhanced identification, TLC can be coupled with mass spectrometry (TLC-MS), a technique that has been used in the analysis of sapogenins from D. lanata, including gitogenin, tigogenin, and this compound. documentsdelivered.com

Gas Chromatography (GC) separates molecules based on their boiling points and interaction with a stationary phase. bio-rad.com The sample is vaporized and carried by an inert gas (mobile phase) through a long column containing the stationary phase. chromtech.com While a powerful analytical tool, its application for non-volatile and thermally labile compounds like steroidal sapogenins can be challenging without prior chemical modification (derivatization) to increase their volatility.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. researchgate.netwikipedia.org It utilizes two immiscible liquid phases, one of which is held stationary by a centrifugal force field while the other (mobile phase) is pumped through it. wikipedia.org This technique eliminates irreversible adsorption, sample denaturation, and tailing of peaks that can occur with solid-supported methods, leading to high recovery of the target compound. researchgate.net CCC is uniquely suited for the separation of polar and sensitive natural products like saponins, and it is highly scalable from milligram to kilogram quantities. wikipedia.orgnih.gov

Flash Chromatography is a rapid form of preparative column chromatography that uses pressure to drive the mobile phase through the column, speeding up the separation process. rotachrom.com It is a simpler and more versatile alternative to traditional column chromatography and is widely used for the purification of compounds from reaction mixtures and natural product extracts. rotachrom.com While efficient, it consumes more solvent compared to CCC and relies on a solid stationary phase, typically silica gel. rotachrom.comnrel.gov

Table 2. Comparison of Advanced Chromatographic Techniques for Sapogenin Isolation
TechniqueStationary PhaseMobile PhasePrinciple of SeparationKey Advantages
HPLC Solid (e.g., Silica, C18)LiquidPartitioning, AdsorptionHigh resolution and sensitivity; quantitative. thermofisher.com
TLC Solid (e.g., Silica, Alumina)LiquidAdsorption, PartitioningFast, low cost, good for monitoring reactions. cpur.in
GC Liquid or Polymer on Solid SupportGasBoiling Point, PartitioningHigh separation efficiency for volatile compounds. chromtech.com
CCC LiquidLiquidLiquid-Liquid PartitioningNo solid support, high sample recovery, scalable. researchgate.netwikipedia.org
Flash Chromatography Solid (e.g., Silica)LiquidAdsorptionFaster than traditional column chromatography, versatile. rotachrom.com

Modern Extraction Protocols for Steroidal Sapogenin Enrichment

The initial step in isolating this compound is the extraction of total saponins from the plant material. nih.gov This process aims to create an extract enriched with these compounds before proceeding to finer purification steps.

Traditional methods often involve the maceration or soxhlet extraction of dried and powdered plant material with hydroalcoholic solutions, such as 70-80% ethanol. mdpi.commedcraveonline.com The crude alcoholic extract is then typically concentrated and subjected to liquid-liquid partitioning. For instance, the aqueous suspension of the extract can be partitioned against a solvent like n-butanol, which selectively extracts the saponins. mdpi.commedcraveonline.com

Modern extraction techniques offer improvements in efficiency, time, and solvent consumption. nih.govresearchgate.net These include:

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times. researchgate.net

Microwave-Assisted Extraction (MAE): In this technique, microwave energy is used to heat the solvent and plant matrix, causing cell rupture and promoting the release of target compounds into the solvent. researchgate.net

Following extraction, a hydrolysis step is often necessary to obtain the free sapogenin (aglycone) from its glycoside form. This is typically achieved through acidic hydrolysis, using acids like sulfuric acid or hydrochloric acid, which cleaves the sugar moieties from the steroidal core. google.com Enzymatic hydrolysis is an alternative, milder method. google.com The resulting crude sapogenin mixture is then ready for purification by the chromatographic techniques described above.

Biosynthetic Pathways and Enzymatic Mechanisms of Digalogenin

Elucidation of the Digalogenin Biosynthesis Cascade

The biosynthetic pathway leading to this compound is a branch of the broader isoprenoid pathway, originating from the sterol precursor, cholesterol (or its plant-based analog, sitosterol). The elucidation of this cascade has been pieced together through isotopic labeling studies, analysis of intermediates in plant tissues, and characterization of homologous pathways in other steroid-producing organisms.

The transformation from cholesterol to this compound involves several key stages:

Initial Side-Chain Oxidation: The pathway is initiated by the hydroxylation of the cholesterol side chain, typically at the C-26 position, to form (25R)-cholestane-3β,26-diol. This step is a critical entry point into sapogenin biosynthesis.

Sequential Hydroxylation of the Steroid Nucleus: Following the initial side-chain modification, the core steroid structure undergoes a series of regio- and stereospecific hydroxylations. For the formation of this compound, this involves the introduction of hydroxyl groups at the C-2α, C-3β, and C-15β positions. The order of these hydroxylation events can vary, but they are essential for defining the final structure of the aglycone.

Formation of the Furostanol Intermediate: The hydroxylated steroid intermediate is subsequently glycosylated, most commonly at the C-26 hydroxyl group, to form a furostanol glycoside. This glycosylation step is crucial as it "activates" the molecule for the final cyclization. The furostanol structure is an open-chain precursor to the spirostanol (B12661974).

Spiroketal Ring Formation: The final and defining step is the closure of the spiroketal ring system. This involves the enzymatic cleavage of the glucose moiety from the C-26 position of the furostanol glycoside. The resulting C-26 hydroxyl group then attacks the C-22 ketone (which is in equilibrium with its hemiketal form), leading to the formation of the thermodynamically stable six-membered pyran ring (F-ring) and the characteristic spiroketal linkage at C-22. This cyclization converts the furostanol precursor into the spirostanol aglycone, this compound.

The major steps in the biosynthetic conversion are summarized in the table below.

StepPrecursor(s)Key TransformationIntermediate/Product
1Cholesterol / SitosterolSide-chain hydroxylation(25R)-Cholestane-3β,26-diol
2Hydroxylated SteroidGlycosylation at C-26Furostanol glycoside
3Furostanol glycosideDeglycosylation and cyclizationThis compound (Spirostanol)

Identification and Characterization of Key Enzymes in Spirostan (B1235563) Sapogenin Formation

The biosynthesis of this compound is catalyzed by a series of highly specific enzymes. While the complete enzymatic profile for this compound synthesis in Digitalis is still an active area of research, studies on related pathways in other plants have identified the key enzyme families involved.

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is responsible for the critical oxidative steps, particularly the multiple hydroxylations of the steroid nucleus and side chain. Each hydroxylation at a specific position (e.g., C-2, C-15, C-26) is believed to be catalyzed by a distinct CYP450 enzyme, ensuring the high regio- and stereospecificity required to produce the this compound scaffold. For instance, a steroid 15β-hydroxylase is essential for introducing the hydroxyl group at the C-15 position, a defining feature of this compound.

UDP-Glycosyltransferases (UGTs): These enzymes are responsible for the glycosylation step that forms the furostanol glycoside intermediate. A UGT specifically transfers a sugar moiety, typically glucose from a UDP-glucose donor, to the C-26 hydroxyl group of the steroid precursor. This UGT must exhibit strict substrate specificity to act on the correct hydroxylated cholesterol derivative.

β-Glucosidases/Hydrolases: The final cyclization step is triggered by the removal of the C-26 glucose unit from the furostanol glycoside. This is catalyzed by a specific hydrolase, often a β-glucosidase, which cleaves the glycosidic bond. The subsequent ring closure to form the spiroketal may occur spontaneously or be facilitated by the enzyme's active site.

The table below details the proposed enzymatic functions in the this compound pathway.

Enzyme ClassProposed Role in this compound BiosynthesisSubstrateProduct
CYP450 C-26 HydroxylationCholesterol(25R)-Cholestane-3β,26-diol
CYP450 C-2α HydroxylationSteroid Intermediate2α-Hydroxylated Intermediate
CYP450 C-15β HydroxylationSteroid Intermediate15β-Hydroxylated Intermediate
UGT C-26 GlycosylationPolyhydroxylated SteroidFurostanol glycoside
β-Glucosidase Cleavage of C-26 Glucose & SpiroketalizationFurostanol glycosideThis compound

Metabolic Transformations and Derivatization within Plant Systems

Once the aglycone this compound is synthesized, it rarely accumulates in its free form within the plant. Instead, it serves as a scaffold for further metabolic transformations, primarily glycosylation, to produce a diverse array of steroidal saponins (B1172615). These modifications are crucial for the solubility, transport, and storage of the compound within plant cells, often in the vacuole.

The primary site for derivatization on the this compound molecule is the hydroxyl group at the C-3 position. This position is a substrate for various UDP-dependent glycosyltransferases (UGTs) , which catalyze the attachment of sugar chains.

Glycosylation at C-3: A specific UGT recognizes this compound as its substrate and attaches a sugar molecule (e.g., glucose, galactose, xylose) to the C-3 hydroxyl group, forming a glycosidic bond. This initial glycosylation can be followed by the action of other UGTs that extend the sugar chain, creating di- or trisaccharides.

Formation of Saponins: The resulting glycosylated this compound molecules are classified as steroidal saponins. A prominent example is Digalonin , which is a glycoside of this compound. The specific nature of the sugar chain attached at C-3 is determined by the complement of UGTs present in the plant species and tissue. This enzymatic machinery allows for the generation of significant chemical diversity from a single aglycone precursor.

The conversion of the aglycone to a representative saponin (B1150181) is illustrated below.

AglyconeKey TransformationCatalyzing Enzyme (Class)Representative Saponin Product
This compoundGlycosylation at C-3 hydroxyl groupUDP-Glycosyltransferase (UGT)Digalonin (this compound-3-O-glycoside)

This post-biosynthetic tailoring highlights a key strategy in plant metabolic engineering, where the final biological properties of a natural product are finely tuned through the enzymatic addition of decorating moieties like sugars.

Advanced Synthetic Strategies for Digalogenin and Its Structural Analogues

Total Synthesis Approaches to the Spirostan (B1235563) Core Structure of Digalogenin

The total synthesis of complex natural products like this compound is a testament to the power of modern organic chemistry. uu.nldokumen.pub It allows for the unambiguous confirmation of structure and provides a platform for the creation of novel analogues with potentially enhanced biological activities.

A retrosynthetic analysis of the this compound aglycone, (3beta,5alpha,15beta,25R)-Spirostan-3,15-diol, reveals several strategic disconnections. The spiroketal moiety is a primary target for disconnection, often simplified to a dihydroxyketone precursor which can cyclize under acidic conditions. Further disassembly of the steroidal backbone typically involves breaking the C/D and A/B ring junctions, leading to simpler, often commercially available starting materials.

A plausible retrosynthetic pathway could involve the following key disconnections:

Spiroketal Formation: The spirocyclic F-ring can be disconnected to reveal an open-chain precursor with hydroxyl and ketone functionalities, which can be cyclized late in the synthesis.

Ring D Cyclization: The five-membered D-ring can be formed through various cyclization strategies, such as intramolecular aldol (B89426) reactions or radical cyclizations.

A/B Ring Construction: The trans-fused A/B ring system can be assembled using stereoselective methods like catalytic hydrogenation or Diels-Alder reactions.

Introduction of Oxygen Functionality: The hydroxyl groups at C3 and C15 are critical stereocenters. Their introduction can be planned via stereoselective reductions of corresponding ketones or through directed hydroxylations.

Disconnection Precursor Fragments Forward Reaction Type
SpiroketalDihydroxyketoneAcid-catalyzed cyclization
C/D Ring JunctionAcyclic polyeneIntramolecular cycloaddition
A/B Ring JunctionEnone and dieneDiels-Alder reaction
C-O BondsKetonesStereoselective reduction

This table illustrates potential retrosynthetic disconnections for the this compound scaffold and the corresponding forward synthetic reactions.

Achieving the precise stereochemistry of this compound, particularly at the C3, C5, C15, and C25 positions, is a central challenge. The (3β,5α) configuration of the A/B ring junction is commonly established through catalytic hydrogenation of a Δ⁵-steroid precursor. The stereochemistry at C25 in the spirostan side chain is often derived from a chiral starting material or established through diastereoselective reactions.

The introduction of the 15β-hydroxyl group is particularly challenging. While many synthetic efforts on steroids focus on other positions, the functionalization of the C15 position requires specific strategies. One approach involves the use of a precursor with a C14-C15 double bond, followed by stereoselective epoxidation and subsequent reductive opening to install the desired hydroxyl group. science.gov Another method could involve remote C-H activation using specifically designed catalysts.

To enhance synthetic efficiency, cascade or tandem reactions, where multiple bonds are formed in a single operation, are highly desirable. nih.govoaepublish.commdpi.comnih.govresearchgate.net For the construction of the spirostan scaffold, an organocatalytic Michael-Michael-aldol cascade reaction could be envisioned to rapidly assemble a significant portion of the polycyclic system from acyclic precursors. oaepublish.com Such reactions can create multiple stereocenters in a controlled manner, significantly shortening the synthetic sequence. Radical cascade reactions have also been successfully employed in the synthesis of other steroid frameworks and could be adapted for this compound.

Semisynthetic Modifications and Derivatization Strategies of this compound

Given the complexity of a total synthesis, semisynthesis starting from readily available natural sapogenins represents a more practical approach for accessing this compound and its analogues. Diosgenin (B1670711), a widely available steroidal sapogenin, is a common starting material for the synthesis of various steroidal drugs and could serve as a precursor for this compound. medkoo.comnih.govresearchgate.net

The conversion of diosgenin to this compound would necessitate several key transformations:

Reduction of the Δ⁵ Double Bond: Catalytic hydrogenation of diosgenin would yield the 5α-spirostan backbone.

Introduction of the 15β-Hydroxyl Group: This is the most challenging step. It could potentially be achieved through microbial transformation or by a multi-step chemical sequence involving the formation of a C14-C15 unsaturated intermediate followed by stereoselective hydroxylation.

Modification of other functional groups: Protecting group strategies would be essential to selectively manipulate the different hydroxyl groups present in the molecule during the synthetic sequence.

Derivatization of the hydroxyl groups at C3 and C15 of this compound can lead to a library of analogues with potentially modulated biological activities. Esterification or etherification of these positions can alter the compound's lipophilicity and pharmacokinetic properties.

Starting Material Key Transformation Target Moiety
DiosgeninReduction of Δ⁵ double bond(5α)-Spirostan backbone
DiosgeninIntroduction of 15β-OH(15β)-Hydroxy functionality
This compoundEsterification/EtherificationC3/C15 derivatives

This table outlines potential semisynthetic strategies starting from Diosgenin and derivatization of this compound.

Chemoenzymatic Synthesis and Biocatalysis in this compound Analogue Production

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. uu.nlnih.govnih.govbiorxiv.org This approach is particularly powerful for the synthesis of complex molecules like this compound and its glycosylated analogues. frontiersin.orgresearchgate.net

Biocatalysis offers elegant solutions for challenging chemical transformations, such as the regioselective and stereoselective hydroxylation of unactivated C-H bonds in the steroid nucleus. nih.govresearchgate.netnih.govsjtu.edu.cnfrontiersin.org The introduction of the 15β-hydroxyl group onto a spirostan scaffold could be achieved using engineered cytochrome P450 monooxygenases or other hydroxylating enzymes. nih.gov This would circumvent complex and often low-yielding chemical procedures.

Furthermore, the synthesis of this compound glycosides and other analogues can be greatly facilitated by enzymatic glycosylation. ebi.ac.uk Glycosyltransferases can be employed to attach various sugar moieties to the C3 hydroxyl group of the this compound aglycone with high stereo- and regioselectivity, a task that is often difficult to achieve through purely chemical means. This chemoenzymatic approach allows for the generation of a diverse range of spirostanol (B12661974) glycosides for structure-activity relationship studies.

Enzyme Class Reaction Type Application in this compound Synthesis
Cytochrome P450 MonooxygenasesC-H HydroxylationIntroduction of the 15β-hydroxyl group
GlycosyltransferasesGlycosylationAttachment of sugar moieties to the C3-OH
HydrolasesSelective deprotectionRemoval of protecting groups

This table highlights the potential applications of different enzyme classes in the chemoenzymatic synthesis of this compound and its analogues.

Molecular Mechanisms of Action of Digalogenin Analogues: in Vitro Investigations

Elucidation of Molecular Targets and Binding Interactions of Digalogenin Derivatives

Enzyme Inhibition and Activation Studies

There is no available data on the inhibitory or activatory effects of this compound derivatives on any specific enzymes. Research is required to identify potential enzyme targets and characterize the nature of these interactions, such as determining inhibition constants (Kᵢ) or activation constants (Kₐ).

Receptor Binding and Modulation Characterization

Information regarding the binding affinities (Kd) and modulatory effects (e.g., agonist or antagonist activity) of this compound analogues on any cellular receptors is currently absent from the scientific literature.

Cellular Pathway Perturbations Induced by this compound Analogues in Cell-Based Assays

Without foundational data on molecular targets, the effects of this compound analogues on intracellular signaling pathways have not been investigated. Cell-based assays would be necessary to determine how these compounds might alter key cellular processes.

Gene Expression and Proteomic Profiling in Response to this compound Derivatives

There are no published studies detailing the changes in gene expression or the proteomic landscape of cells upon treatment with this compound derivatives. Future research employing techniques such as microarray analysis, RNA-sequencing, or mass spectrometry would be needed to profile these effects.

Due to the complete absence of research on "this compound," no data tables or a list of compound names can be generated. Further investigation and publication in peer-reviewed journals are necessary before a scientific article on its molecular mechanisms can be written.

Computational Chemistry and Theoretical Modeling of Digalogenin

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is instrumental in understanding the binding mode and affinity of a potential drug candidate. For Digalogenin, molecular docking studies have been crucial in identifying and characterizing its interaction with therapeutic targets.

One significant study focused on the inhibitory potential of this compound against Cathepsin K (CatK), a cysteine protease implicated in bone resorption and a key target for osteoporosis treatment. researchgate.net Virtual screening and subsequent docking analysis identified this compound as a promising candidate with a high affinity for the active site of CatK. researchgate.netnih.gov The simulations revealed that this compound forms favorable interactions within the binding pocket of the enzyme, which are critical for its inhibitory activity. researchgate.net

The detailed interactions between this compound and the active site residues of Cathepsin K, as predicted by molecular docking, are summarized below. These interactions typically involve a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

Table 1: Predicted Interactions between this compound and Cathepsin K from Molecular Docking

Interacting Residue of Cathepsin K Type of Interaction with this compound
Gln21 Hydrogen Bond
Cys25 Hydrogen Bond
Gly68 Hydrogen Bond
His162 Pi-Alkyl

Note: The data presented in this table is based on findings from a published computational study and represents a theoretical prediction of the binding interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes and stability of the complex over time. researchgate.net MD simulations are powerful computational methods that simulate the motion of atoms and molecules, providing a detailed view of the system's behavior at the atomic level. nih.gov

Following the molecular docking of this compound into the active site of Cathepsin K, MD simulations were performed to assess the stability of the predicted binding pose and to analyze the dynamic behavior of the complex. researchgate.net The simulations confirmed the conformational stability of the this compound-CatK complex, indicating that the ligand remains securely bound within the active site throughout the simulation period. researchgate.net

Key parameters derived from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of the complex's stability and the flexibility of its constituent parts. Free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, further corroborated the strong binding affinity of this compound for Cathepsin K, supporting its potential as an effective inhibitor. researchgate.net

Table 2: Key Findings from Molecular Dynamics Simulations of the this compound-Cathepsin K Complex

Simulation Parameter Observation Implication
RMSD of the Complex Stable trajectory with minimal deviations The this compound-CatK complex is structurally stable over time.
RMSF of Active Site Residues Low fluctuations in key binding residues The binding of this compound stabilizes the active site of Cathepsin K.

Note: This table summarizes the general outcomes of MD simulations as reported in a scientific study. Specific numerical values may vary depending on the simulation parameters and force fields used. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. uclouvain.beuol.de These methods can be used to compute a wide range of molecular properties, such as charge distribution, molecular orbital energies, and the energies of transition states, which are crucial for understanding and predicting chemical reactions. aps.orgfortunejournals.com

While specific quantum chemical calculations for this compound are not extensively reported in the current literature, this methodology could be hypothetically applied to elucidate several key aspects of its chemistry. For instance, Density Functional Theory (DFT) calculations could be employed to:

Determine the electron distribution and electrostatic potential of this compound, identifying electron-rich and electron-poor regions that are susceptible to electrophilic or nucleophilic attack. This information is vital for predicting its metabolic fate and potential interactions with biological macromolecules.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. arxiv.org

Model reaction mechanisms involving this compound, such as its potential metabolism by cytochrome P450 enzymes. By calculating the energies of intermediates and transition states, the most likely metabolic pathways could be predicted. chemrxiv.org

The application of such computational studies would provide a deeper, mechanistically-informed understanding of this compound's biological activity and guide the design of derivatives with enhanced properties. cmu.edu

Homology Modeling and De Novo Design of this compound Analogues

Homology modeling and de novo design are computational strategies employed in the absence of an experimental structure of a target protein or to create novel molecules with desired functionalities. wikipedia.orgnih.govmdpi.com

Homology Modeling: This technique is used to construct a three-dimensional model of a protein of interest (the "target") based on the experimentally determined structure of a homologous protein (the "template"). github.io Since the crystal structure of Cathepsin K, a known target of this compound, is available, homology modeling is not strictly necessary in this specific case. However, if this compound were found to interact with a protein for which no experimental structure exists, homology modeling would be an essential first step to enable structure-based drug design studies like molecular docking. researchgate.net

De Novo Design: This approach involves the computational design of novel molecules from scratch. frontiersin.org In the context of this compound, de novo design algorithms could be utilized to generate a library of novel analogues with potentially improved properties, such as enhanced binding affinity, greater selectivity, or better pharmacokinetic profiles. nih.gov This process could involve:

Fragment-based design: Using the core scaffold of this compound as a starting point and computationally adding or modifying functional groups to optimize its interaction with the target protein.

Generative models: Employing artificial intelligence and machine learning techniques to generate entirely new chemical structures that are predicted to bind to the target of interest.

These in silico design strategies, when coupled with the insights gained from molecular docking and MD simulations, offer a powerful platform for the rational development of next-generation therapeutic agents based on the this compound scaffold.

Table 3: Mentioned Compounds

Compound Name
This compound
Cathepsin K

Advanced Analytical Methodologies in Digalogenin Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a cornerstone technique in the analysis of steroidal saponins (B1172615) like Digalogenin. It provides critical information regarding molecular weight and structure through the mass-to-charge ratio (m/z) of ionized molecules. scribd.com Different ionization and analysis methods offer complementary data for a comprehensive understanding.

Electron Ionization (EI) is a classic and robust MS technique used for the analysis of volatile and thermally stable organic compounds with molecular weights typically below 600 amu, a category that includes this compound (MW 432.636). lipidbank.jpwikipedia.org EI is considered a "hard" ionization method because it utilizes highly energetic electrons (typically 70 eV) that cause extensive fragmentation of the parent molecule. wikipedia.orgshimadzu.com

This fragmentation is not a disadvantage; rather, it produces a unique and reproducible mass spectrum that serves as a molecular fingerprint. The interpretation of these fragment ions provides valuable information for structural determination. shimadzu.comdocumentsdelivered.com For instance, the analysis of this compound isolated from the leaves of Digitalis lanata has been accomplished through the interpretation of its mass spectrum obtained by EI-MS. documentsdelivered.com The predictable fragmentation patterns can help in identifying the core spirostan (B1235563) structure and the nature of its substituents.

High-Resolution Mass Spectrometry (HR-MS) provides a significant advantage over standard-resolution MS by measuring the m/z ratio to several decimal places. bioanalysis-zone.com This high mass accuracy allows for the calculation of the exact molecular formula of a compound, a critical step in identifying new or unknown natural products. labmanager.comvirginia.edu For this compound, HR-MS can confirm its elemental composition of C27H44O4. lipidbank.jp

Tandem Mass Spectrometry (MS/MS) adds another layer of structural analysis. unt.edu In this technique, a specific precursor ion (e.g., the molecular ion of this compound or its glycoside) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.edu This process helps to map out the compound's structure piece by piece. Soft ionization techniques, such as Electrospray Ionization (ESI), are often coupled with MS/MS for the analysis of less volatile and thermally labile molecules like saponin (B1150181) glycosides. researchgate.net Research on a this compound glycoside isolated from Cestrum parqui utilized ESI-MS in conjunction with NMR to elucidate the complete structure, demonstrating the power of this combined approach. researchgate.net Furthermore, analytical methods for various steroids, including this compound, have been developed using Reversed-Phase Liquid Chromatography (RPLC) coupled with MS/MS detection in ESI positive mode. google.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique used for determining the elemental and isotopic composition of a sample, with the ability to detect most elements at parts-per-trillion (ppt) levels. shimadzu.comspringernature.com The sample is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which ionizes the atoms present. shimadzu.com A mass spectrometer then separates and quantifies these ions. shimadzu.comnih.gov

While typically applied to the analysis of metals and some non-metals, ICP-MS is relevant in the broader context of natural product research. tandfonline.comscirp.org For studies involving this compound extracted from plant or biological systems, ICP-MS can be employed for ultra-trace elemental analysis of the sample matrix. tandfonline.com This can be important for understanding the elemental profile of a botanical product or for ensuring the purity and reproducible composition of extracts used in further research. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. emerypharma.com

1D NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in a molecule. emerypharma.com For a complex structure like this compound, however, significant signal overlap can occur in 1D spectra.

This is overcome by using 2D NMR techniques, which plot correlations between nuclei across two frequency axes. slideshare.net Key 2D experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds, revealing H-H connectivities. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing vital information about the molecule's stereochemistry. ox.ac.uk

A complete NMR assignment for a 3-glycosylated derivative of this compound was reported in 2017, utilizing a combination of 1D and 2D NMR experiments to unambiguously assign all proton and carbon signals of the aglycone. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the this compound Aglycone Moiety in DMSO-d6 (Data sourced from a study on Parquispiroside) researchgate.net

PositionδC (ppm), TypeδH (ppm), Multiplicity
136.2, CH21.75 (m)
229.6, CH21.7 (m)
376.2, CH3.54 (m)
434.0, CH21.5 (m)
544.5, CH0.8 (m)
627.9, CH21.6 (m)
726.5, CH21.6 (m)
834.5, CH1.5 (m)
953.7, CH0.68 (m)
1035.0, C-
1120.6, CH21.4 (m)
1239.5, CH21.4 (m)
1340.5, C-
1458.9, CH0.93 (m)
1576.0, CH3.43 (m)
1680.2, CH4.29 (m)
1760.6, CH1.80 (m)
1816.2, CH30.88 (s)
1911.8, CH30.95 (s)
2041.2, CH2.1 (m)
2114.0, CH31.05 (d, 6.6)
22108.7, C-
2331.1, CH21.85 (m)
2428.8, CH21.71 (m)
2529.5, CH1.53 (m)
2666.2, CH24.4 (m)
2716.7, CH30.73 (d, 6.0)

Spectroscopic Methods (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wikipedia.orgedinst.com The method works by passing infrared radiation through a sample; specific functional groups absorb radiation at characteristic frequencies, causing molecular vibrations (e.g., stretching, bending). bruker.com The resulting spectrum is a unique "fingerprint" of the compound. thermofisher.com

For this compound, FT-IR is used to confirm the presence of key functional groups predicted by its structure. libretexts.org The analysis would focus on identifying absorption bands corresponding to hydroxyl (-OH) and ether (C-O-C) groups within the spiroketal system. libretexts.org

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Functional Groups

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Notes
O-H (Alcohol)Stretching3200-3600Typically a strong and broad peak due to hydrogen bonding. libretexts.org
C-H (Alkanes)Stretching2850-3000Strong peaks corresponding to the saturated steroidal backbone.
C-O (Alcohols, Ethers)Stretching1050-1260Strong intensity peaks found in the fingerprint region, corresponding to the C-OH and spiroketal C-O bonds. libretexts.org

Integration of Omics Technologies (e.g., Metabolomics) for Comprehensive Analysis

The comprehensive analysis of a specific compound like this compound within a biological system can be significantly enhanced by integrating various "omics" technologies. frontlinegenomics.comhumanspecificresearch.org These high-throughput analytical approaches provide a holistic view of the molecular landscape, moving beyond the identification and quantification of a single molecule to understanding its broader biological context. nih.govnih.gov

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a cornerstone for this integrated approach. creative-proteomics.comthermofisher.com It provides a direct snapshot of the biochemical activity and physiological state of an organism. thermofisher.comnih.gov In the context of this compound, which is a sapogenin found in Digitalis purpurea, metabolomics could be employed to understand its biosynthesis, its relationship with other metabolites in the plant, and its effects on a biological system. dntb.gov.ua

An integrative omics strategy would combine metabolomics with other omics disciplines such as genomics (the study of an organism's complete set of DNA), transcriptomics (the study of RNA transcripts), and proteomics (the large-scale study of proteins). frontlinegenomics.comnih.gov This multi-layered approach allows researchers to connect the presence and quantity of this compound to gene expression patterns, protein activity, and other metabolic pathways. bioscipublisher.com

Detailed Research Approaches:

A hypothetical integrative omics study on this compound might involve the following steps:

Metabolomic Profiling: The first step would involve untargeted or targeted metabolomic analysis of Digitalis purpurea extracts. pnnl.govmetabolomicscentre.ca Untargeted metabolomics aims to measure as many metabolites as possible to discover novel compounds and pathways related to this compound. metabolomicscentre.ca Targeted analysis would focus on the precise quantification of this compound and its known derivatives. metabolomicscentre.ca Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying a wide range of metabolites. creative-proteomics.comfrontiersin.org

Transcriptomic Analysis: Concurrently, RNA sequencing (RNA-Seq) could be performed on the same plant samples. This would reveal the genes that are actively being expressed. By correlating the expression levels of certain genes with the abundance of this compound, researchers could identify the enzymes and transcription factors involved in its biosynthetic pathway.

Proteomic Analysis: Proteomics techniques, primarily based on mass spectrometry, would be used to identify and quantify the proteins present in the samples. frontlinegenomics.com This would allow for the direct observation of the enzymes (proteins) responsible for synthesizing this compound, as predicted by the transcriptomic data.

Hypothetical Research Findings:

While specific data for this compound is not available, we can present a hypothetical data table illustrating the kind of results an integrative omics study might yield.

Table 1: Hypothetical Integrated Omics Data for this compound Biosynthesis in Digitalis purpurea

Omics LayerMolecule/Gene IDFold Change (High vs. Low this compound Producing Strain)Putative Function
Metabolomics This compound 5.2Sapogenin
Precursor_A-3.8Putative biosynthetic precursor
Metabolite_X4.5Unknown related metabolite
Transcriptomics Gene_0016.1Putative P450 monooxygenase
Gene_0025.8Putative UDP-glycosyltransferase
Gene_003-2.5Transcription factor
Proteomics Protein_0014.9P450 monooxygenase
Protein_0024.2UDP-glycosyltransferase

This table illustrates how an increase in this compound concentration could be correlated with the upregulation of specific genes and their corresponding proteins, suggesting their involvement in its synthesis. The downregulation of a precursor would further support this hypothesis.

By adopting such a comprehensive, multi-omics approach, researchers can move beyond simple compound identification and gain a deep, systems-level understanding of the biology of this compound.

Future Directions and Emerging Research Perspectives on Digalogenin

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway for digalogenin, a steroidal sapogenin found in plants like Digitalis purpurea, remains an area of active investigation. researchgate.netdokumen.pubontosight.ai The general route begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a common precursor in plant steroid biosynthesis. britannica.comnih.gov However, the specific enzymatic steps that follow, leading to the characteristic spirostanol (B12661974) structure of this compound, are not fully mapped out. Future research will focus on identifying and characterizing the precise enzymes—such as cytochrome P450s (CYPs), hydroxylases, and glycosyltransferases—that execute the regio- and stereospecific modifications of the steroid framework. nih.govplos.org

A key challenge is to pinpoint the enzymes responsible for creating the spiroketal moiety, a defining feature of this compound and other spirostanol saponins (B1172615). nih.gov Understanding the sequence and substrate specificity of these enzymes is critical. Advanced molecular techniques are expected to drive these discoveries. Methods like comparative transcriptomics of Digitalis species, gene silencing (e.g., RNA interference), and the heterologous expression of candidate genes in microbial hosts are powerful tools for uncovering these missing enzymatic steps. plos.org Identifying the genes within the biosynthetic gene clusters (BGCs) that encode for these transformations is a primary goal. plos.org

Enzyme Class Potential Role in this compound Biosynthesis Modern Research Approach
Cytochrome P450sCatalyze hydroxylation, oxidation, and ring-forming reactions on the steroid core. nih.govComparative transcriptomics, gene cloning, and functional characterization in yeast or bacteria.
HydroxylasesIntroduce hydroxyl groups at specific positions, such as the C-15 position in this compound.Enzyme assays with putative intermediates, protein purification, and structural biology.
GlycosyltransferasesAttach various sugar molecules to the sapogenin core to form saponins. nih.govIn vitro enzymatic assays, identification of sugar donors, and chemoenzymatic synthesis.

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The complex, three-dimensional structure of this compound, with its multiple stereocenters, makes its total chemical synthesis a significant challenge. thieme-connect.com Existing synthetic routes for similar complex spirostanols are often long, produce low yields, and require complex protecting-group manipulations. rsc.org Future research is geared towards creating more efficient, convergent, and stereoselective synthetic methods to make this compound and its analogues more readily available for biological research. mskcc.org

Synthetic Strategy Key Advantage Area of Focus
Convergent SynthesisImproves overall yield and modularity, allowing for easier analogue creation. thieme-connect.comEfficient synthesis of key chiral building blocks.
Asymmetric CatalysisProvides high stereocontrol, reducing the formation of unwanted isomers. nih.govDevelopment of novel catalysts and reaction conditions.
Kinetically-Controlled CyclizationAllows access to less stable stereoisomers by avoiding product equilibration. mskcc.orgDesign of reactions that proceed through a highly organized transition state.
BiocatalysisOffers high selectivity under mild, environmentally friendly conditions.Engineering enzymes for specific transformations on steroid scaffolds.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate research on natural products like this compound. ijrpas.comacs.org These computational tools can analyze vast datasets to identify patterns and make predictions, addressing key bottlenecks in discovery and development. jhidc.org

Application Area AI/ML Tool/Technique Potential Impact on this compound Research
Biosynthesis DiscoveryMachine learning for BGC analysis (e.g., antiSMASH, DeepBGC). plos.orgRapidly identifies and prioritizes candidate genes for the unelucidated steps in this compound's biosynthesis. oup.combiorxiv.org
Chemical SynthesisAI-powered retrosynthesis platforms (e.g., Synthia, IBM RXN). chemcopilot.comcomputabio.comDesigns more efficient and innovative synthetic routes to this compound and its analogues, reducing development time. mdpi.compharmafeatures.com
Analogue Design & ScreeningQuantitative Structure-Activity Relationship (QSAR) models. ijrpas.comPredicts the biological activity of virtual compounds, guiding the synthesis of analogues with enhanced therapeutic potential. jhidc.org

Broadening the Scope of Biological Investigations for this compound Analogues

While some biological activities of steroidal saponins are known, the therapeutic potential of this compound and its synthetic analogues is largely unexplored. mdpi.comresearchgate.net Future research should focus on the systematic creation and biological screening of a diverse library of this compound derivatives. By modifying the aglycone backbone or altering the number and type of sugar moieties, it is possible to create analogues with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.comthieme-connect.com

The investigation of these analogues should extend beyond known activities into new therapeutic areas. High-throughput screening of this compound analogues against a wide array of biological targets could uncover novel applications in areas such as oncology, immunology, and infectious diseases. jst.go.jp For example, many steroidal saponins have shown cytotoxic activity against cancer cell lines and the ability to modulate the immune system, such as affecting macrophage polarization. frontiersin.orgnih.gov The rigid spiroketal scaffold is considered a privileged structure, making it an attractive starting point for developing new therapeutic agents. mskcc.org

Analogue Class Potential Therapeutic Target/Activity Rationale for Investigation
Glycosidic DerivativesAnticancer, ImmunomodulatoryThe nature and number of sugar units can significantly impact bioavailability and target interaction, influencing cytotoxicity and anti-inflammatory effects. rsc.orgjst.go.jp
Halogenated AnaloguesEnhanced PotencyIntroducing halogen atoms can alter the molecule's electronic properties and metabolic stability, potentially leading to stronger binding with biological targets.
Side-Chain Modified AnaloguesNovel Mechanisms of ActionModifications to the spiroketal rings or other parts of the aglycone can change the molecule's shape and lead to interactions with new biological targets.
Hydroxylation Pattern VariantsAltered Target SelectivityChanging the position of hydroxyl groups on the steroid core can fine-tune interactions with specific enzymes or receptors, improving selectivity. mdpi.com

Q & A

Q. What analytical techniques are recommended for structural elucidation and purity assessment of Digalogenin?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and functional groups. Reference spectral data to established databases or prior literature .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS for molecular weight confirmation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 210–254 nm) to assess purity (>95% recommended for biological assays). Include retention time comparisons with authentic standards .

Q. How should researchers design initial bioactivity screening experiments for this compound?

  • In vitro assays : Prioritize enzyme inhibition (e.g., kinase assays) or receptor-binding studies relevant to this compound’s hypothesized targets. Use positive/negative controls (e.g., known inhibitors) and triplicate measurements to minimize variability .
  • Dose-response curves : Test a concentration range (e.g., 0.1–100 µM) to calculate IC50/EC50 values.
  • Cell viability assays : Include MTT or resazurin assays to rule out cytotoxicity before proceeding to mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, solvent systems) using tools like PRISMA guidelines to identify confounding variables .
  • Reproducibility checks : Replicate key studies under standardized conditions (e.g., controlled temperature, pH, and solvent purity). Validate results via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report effect sizes and confidence intervals to contextualize discrepancies .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Reaction parameter screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2<sup>3</sup> factorial design can identify interactions between variables .
  • Intermediate purification : Employ flash chromatography or recrystallization after each step to minimize byproduct carryover. Monitor intermediates via TLC or LC-MS .
  • Scale-up considerations : Ensure solvent compatibility and heat transfer efficiency during transition from milligram to gram-scale synthesis .

Q. How can computational modeling enhance mechanistic studies of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins. Validate with mutagenesis data .
  • MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess ligand-protein stability and conformational changes. Analyze RMSD/RMSF plots for dynamic behavior .
  • QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

Methodological Guidelines

  • Literature review : Use Boolean search strings (e.g., "this compound AND synthesis NOT industrial") in PubMed/SciFinder to filter relevant studies. Update searches regularly to capture preprints .
  • Data documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR/MS files and statistical scripts in supplementary materials .
  • Ethical compliance : Disclose conflicts of interest and obtain institutional approval for biological studies involving animal/human tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.